5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5,8-dimethoxy-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO3/c1-8-7-9(15)12-10(16-3)5-6-11(17-4)13(12)14(8)2/h5-7H,1-4H3 |
InChI Key |
REBJJZIQSBXVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1C)OC)OC |
Origin of Product |
United States |
Biological Activity
5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one is a compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one is , with a molecular weight of approximately 233.26 g/mol. The compound features a quinoline backbone modified by methoxy and dimethyl groups, which contribute to its biological properties.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell cycle progression.
Table 1: Anticancer Activity of 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Antioxidant Properties
The antioxidant capacity of quinoline derivatives has been highlighted in several studies. The compound has shown the ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage.
Antimicrobial Activity
5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one also exhibits antimicrobial properties against a range of pathogens. In vitro tests revealed that it has effective inhibitory action against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activities of 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one are multifaceted:
- Apoptosis Induction : The compound activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death in cancer cells.
- Antioxidant Mechanism : It acts as a reducing agent that neutralizes free radicals and prevents oxidative damage.
- Antibacterial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving murine models with induced tumors, administration of 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of apoptotic markers and decreased proliferation indices.
Case Study 2: Antioxidant Effects in Neurodegenerative Models
Another study assessed the neuroprotective effects of the compound in models of oxidative stress-induced neurodegeneration. Results indicated that treatment with the quinoline derivative reduced neuronal cell death and improved behavioral outcomes in treated animals.
Scientific Research Applications
The biological activities of 5,8-dimethoxy-1,2-dimethylquinolin-4(1H)-one have been investigated in several studies, highlighting its potential in medicinal chemistry:
Antifungal Activity
Research indicates that quinoline derivatives exhibit significant antifungal properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various fungal strains . The specific mechanisms often involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have focused on the anticancer potential of quinoline derivatives. For example, compounds structurally related to 5,8-dimethoxy-1,2-dimethylquinolin-4(1H)-one have shown promising results against breast cancer cell lines (MCF-7) in vitro. These studies utilized the MTT assay to evaluate cell viability and cytotoxicity . The observed anticancer effects suggest that these compounds may induce apoptosis or inhibit proliferation in cancer cells.
Enzyme Inhibition
The compound has been identified as an inhibitor of ribosyldihydronicotinamide dehydrogenase (NQO2), which plays a crucial role in detoxification pathways and biosynthetic processes such as vitamin K-dependent gamma-carboxylation of glutamate residues . This inhibition could have implications for drug development targeting metabolic disorders or cancer.
Comprehensive Data Table
| Application Area | Activity Type | Reference |
|---|---|---|
| Antifungal Activity | Inhibition of fungal strains | |
| Anticancer Properties | Cytotoxicity against MCF-7 cells | |
| Enzyme Inhibition | NQO2 inhibition |
Case Studies
- Antifungal Study : A recent study evaluated the antifungal efficacy of several quinoline derivatives, including 5,8-dimethoxy-1,2-dimethylquinolin-4(1H)-one. The results indicated a significant reduction in fungal growth at concentrations as low as 50 μg/mL against specific strains like Sclerotinia sclerotiorum .
- Anticancer Research : In another study focusing on breast cancer treatment, derivatives similar to 5,8-dimethoxy-1,2-dimethylquinolin-4(1H)-one were tested for their ability to induce apoptosis in MCF-7 cells. Results showed that certain derivatives had comparable efficacy to established chemotherapeutics like Doxorubicin .
Chemical Reactions Analysis
Electrophilic Halogenation
The quinoline ring undergoes regioselective halogenation at the C3 position due to electron-rich aromatic regions created by methoxy substituents. Hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or [bis(acetoxy)iodo]benzene (PIDA) facilitate this reaction in methanol or aqueous media .
Example Reaction:
Reaction Conditions and Yields:
| Halogen Source | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCl | PIFA | MeOH | 0.2 | 88 |
| KBr | PIFA | MeOH | 0.2 | 91 |
| KI | PIDA | H₂O | 2.0 | 86 |
Mechanism: PIFA/PIDA generates electrophilic halogen species (e.g., CH₃C(O)OI) that attack the electron-rich C3 position. The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway .
Nucleophilic Arylations
The carbostyril (quinolinone) nitrogen participates in N-arylation reactions with aryl Grignard reagents. Chemodivergent outcomes depend on substituent electronic effects .
Example Reaction:
Key Findings:
-
Electron-withdrawing groups on the quinoline enhance N-arylation yields (up to 84%) .
-
Subsequent palladium-catalyzed oxidative coupling converts products into pyrido[3,2-b]carbazolequinones .
Oxidative Demethylation
Methoxy groups at C5 and C8 undergo oxidative cleavage under palladium acetate in acetic acid, forming quinones .
Reaction Pathway:
Conditions:
Reduction Reactions
The ketone at C4 is reducible to a secondary alcohol using NaBH₄ or LiAlH₄. Methoxy groups remain intact under mild conditions.
Example:
Yield: 68–75%.
Functionalization via Cross-Coupling
The methyl groups at C1 and C2 can undergo radical or metal-catalyzed cross-coupling. For example:
Conditions:
-
CuCl₂ (2 equiv), O₂ atmosphere, DMF, 80°C, 8 h.
-
Yield: 54%.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Isomers and Positional Effects
The positions of methoxy and methyl groups significantly impact molecular properties. For example:
- 6,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one (1j): This isomer () has methoxy groups at positions 6 and 8 and methyl groups at 1 and 4.
- 7,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one (1h): Methoxy groups at 7 and 8 result in distinct electronic environments, which may influence metabolic stability and interactions with enzymes like cytochrome P450 .
Table 1: Substituent Positions and Core Structures
| Compound Name | Core Structure | Methoxy Positions | Methyl Positions | Key Features |
|---|---|---|---|---|
| 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one | Quinolinone | 5, 8 | 1, 2 | Potential for unique steric and electronic effects |
| 6,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one | Quinolinone | 6, 8 | 1, 4 | Increased steric bulk at position 4 |
| DCDMNQ (2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone) | Naphthoquinone | 5, 8 | None | Anticancer activity (IC₅₀: 1–10 µM) |
| 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone | Naphthoquinone | 5, 8 | None | Apoptosis via ROS/MAPK pathways |
Naphthoquinone vs. Quinolinone Derivatives
- Naphthoquinones: Compounds like DCDMNQ () and 5,8-dihydroxy-2,7-dimethoxy-1,4-naphthoquinone () exhibit potent antitumor activity.
- Quinolinones: The nitrogen atom in the quinoline ring enhances solubility in polar solvents and may improve bioavailability. For instance, dihydropyrimidine derivatives with trimethoxybenzoyl groups () show anticancer activity, suggesting that methoxy-substituted quinolinones could target similar pathways .
Table 2: Bioactivity Comparison
| Compound | Bioactivity | Mechanism | Potency (IC₅₀ or MIC) |
|---|---|---|---|
| DCDMNQ | Anticancer (prostate) | Cell cycle arrest, apoptosis | 1–10 µM |
| 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone | Apoptosis induction (gastric cancer) | ROS/MAPK pathway modulation | Not specified |
| 7,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one (1h) | Not reported | N/A | N/A |
Preparation Methods
Substrate Selection and Reaction Conditions
The Friedländer reaction between 2-amino-4,5-dimethoxybenzaldehyde (I ) and pentane-2,4-dione (II ) under solvent-free conditions with polyphosphoric acid (PPA) catalyzes cyclization to yield 5,8-dimethoxy-2-methylquinolin-4(1H)-one (III ).
Reaction Setup:
-
I (1 mmol) and II (1.2 mmol) are heated at 90°C in PPA for 1 hour.
-
Post-reaction quenching with saturated Na₂CO₃ and extraction with CH₂Cl₂ yields III after recrystallization (82% yield).
Mechanistic Insight:
PPA acts as a Brønsted acid, protonating the carbonyl group of II to facilitate nucleophilic attack by the amine of I , followed by dehydration and cyclization.
N-Methylation of the Quinolin-4(1H)-one Nitrogen
Alkylation with Methyl Iodide
The 1-methyl group is introduced via N-alkylation of III using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Procedure:
-
III (5.72 mmol), K₂CO₃ (11.4 mmol), and MeI (8.58 mmol) in DMF are stirred at 50°C for 8 hours.
-
Purification via silica gel chromatography (ethyl acetate/dichloromethane) yields 5,8-dimethoxy-1,2-dimethylquinolin-4(1H)-one (IV ) (73% yield).
Challenges:
-
Competing O-methylation is mitigated by controlling stoichiometry (excess MeI) and temperature.
-
Reaction monitoring via TLC ensures selective N-methylation.
Regioselective Functionalization and Byproduct Management
Halogenation as a Synthetic Handle (Optional)
While the target molecule lacks halogens, iodination at C3 (General Procedure B) could enable diversification. For example, 3-iodo intermediates permit Suzuki-Miyaura coupling for aryl group introduction.
-
III (0.2 mmol) and KI (0.4 mmol) in methanol react with [bis(trifluoroacetoxy)iodo]benzene (PIFA, 0.22 mmol) at room temperature.
-
Yields 3-iodo-5,8-dimethoxy-1,2-dimethylquinolin-4(1H)-one (86%).
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
-
δ 12.87 (s, 1H, NH), 8.20–8.25 (m, 1H, H-3), 7.74–7.83 (m, 2H, H-6/H-7), 3.91 (s, 6H, OCH₃), 2.37 (s, 3H, CH₃-2), 2.29 (s, 3H, CH₃-1).
-
δ 181.2 (C-4), 161.1 (C-5/C-8), 152.3 (C-2), 135.6–112.4 (aromatic carbons), 56.2 (OCH₃), 22.4 (CH₃-1), 21.7 (CH₃-2).
-
m/z calculated for C₁₃H₁₅NO₃: 233.1052; found: 233.1049.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedländer + Methylation | 73 | High regioselectivity; minimal byproducts | Requires toxic MeI; multi-step |
| Halogenation Pathway | 86 | Enables diversification | Irrelevant to target structure |
Scale-Up Considerations and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of quinolinone derivatives often involves cyclocondensation of substituted precursors. For example, tetrahydroquinoline analogs can be synthesized via TsCl-catalyzed reactions followed by oxidation steps . Optimization strategies include systematic variation of solvents (e.g., THF vs. DMF), temperature gradients (e.g., 60–100°C), and catalyst loadings. Yield monitoring via HPLC or GC-MS ensures reproducibility, while purification through column chromatography with gradient elution enhances purity .
Q. What spectroscopic techniques are essential for confirming the structure of 5,8-Dimethoxy-1,2-dimethylquinolin-4(1H)-one?
- Methodological Answer : Prioritize ¹H/¹³C NMR to identify methoxy (-OCH₃) and methyl (-CH₃) groups (δ ~3.8 ppm and δ ~2.5 ppm, respectively). IR spectroscopy confirms the carbonyl stretch (~1680 cm⁻¹), while HRMS validates the molecular ion ([M+H]⁺). Cross-reference with computational predictions (e.g., DFT for NMR chemical shifts) and databases of analogous compounds like 6-hydroxyquinolin-4-ones ensures accuracy .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C under inert gas (N₂/Ar) in amber glass vials to prevent photodegradation. Stability assessments via periodic TLC/HPLC analysis detect decomposition. Handling in gloveboxes with moisture control (<10 ppm H₂O) is advised, based on protocols for methoxy-substituted heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from dynamic tautomerism or crystal packing effects. Use variable-temperature NMR to identify conformational equilibria. Complement with DFT calculations to model electronic environments and compare with crystallographic data from similar quinolinones (e.g., tosyl-substituted analogs). Multi-technique validation (IR, HRMS, CHN analysis) minimizes interpretive errors .
Q. What experimental strategies are effective in studying glutathione conjugation kinetics?
- Methodological Answer : Employ stopped-flow spectroscopy under physiological conditions (pH 7.4, 37°C) to monitor absorbance changes at λmax (~450 nm for quinolinone-GSH adducts). LC-MS/MS identifies conjugation sites (C-2 vs. C-6), while comparative studies with positional isomers (e.g., 5,6-dimethoxy vs. 5,8-dimethoxy) reveal steric/electronic influences on reactivity, as shown in naphthoquinone systems .
Q. How can computational chemistry predict biological activity of novel analogs?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR modeling. Use DFT-derived descriptors (HOMO/LUMO energies, Mulliken charges) to build predictive models for kinase inhibition. Validate with in vitro enzyme assays (IC₅₀ determination) and correlate with docking scores for targets like EGFR or CDK2 .
Methodological Considerations for Data Analysis
Q. How should researchers address variability in biological assay results across studies?
- Methodological Answer : Apply triangulation by cross-validating results with orthogonal assays (e.g., cell viability vs. enzymatic activity). Use Bland-Altman plots to assess inter-method variability and meta-analysis frameworks to reconcile divergent findings. Reference standardized protocols for quinolinone derivatives to ensure assay consistency .
Q. What mixed-methods approaches enhance mechanistic studies of this compound?
- Methodological Answer : Integrate quantitative dose-response assays with qualitative molecular dynamics simulations. For example, combine IC₅₀ data (quantitative) with free-energy perturbation calculations (qualitative) to map binding interactions. This approach resolves mechanistic ambiguities, as demonstrated in studies of naphthoquinone derivatives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
